N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The furan ring is known for its reactivity and biological activity, while the indole ring is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given that indole derivatives have been found to possess various biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indole intermediates separately, followed by their coupling to form the final compound. For instance, the furan moiety can be synthesized through the radical bromination of a methyl group followed by a phosphonate reaction . The indole moiety can be synthesized via the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole ring can be reduced to form indolines.
Substitution: Both the furan and indole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the indole ring can produce indolines .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its structural similarity to various bioactive molecules, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-1H-indole-2-carboxamide
- N-[2,2-bis(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide
- N-[2,2-bis(furan-2-yl)ethyl]-1H-benzimidazole-2-carboxamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to the combination of both furan and indole rings in its structure. This dual presence enhances its reactivity and potential biological activity compared to compounds with only one of these rings .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(16-11-13-5-1-2-6-15(13)21-16)20-12-14(17-7-3-9-23-17)18-8-4-10-24-18/h1-11,14,21H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRWVGUDIYDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.